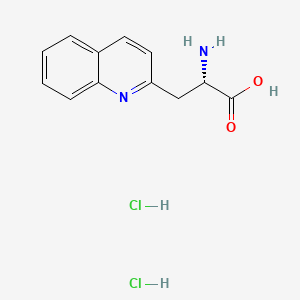

(2S)-2-amino-3-quinolin-2-ylpropanoic acid;dihydrochloride

Description

This compound is a chiral amino acid derivative featuring a quinoline moiety at the β-position of the propanoic acid backbone, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

(2S)-2-amino-3-quinolin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9;;/h1-6,10H,7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVBEMSLYQAZMW-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition with Acrylate Esters

The quinoline core is functionalized through a Michael addition reaction between 2-quinolinone (1 ) and ethyl acrylate. In a representative procedure, 2-quinolinone (1.45 g, 10 mmol) reacts with ethyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) at 100°C for 10 hours. The reaction is monitored by TLC, and the intermediate ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a ) is isolated via ethyl acetate extraction and ethanol recrystallization (yield: 85–91%).

Table 1: Reaction Conditions for Michael Addition

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 10 hours |

| Base | Potassium carbonate |

| Solvent | Neat (solvent-free) |

| Yield | 85–91% |

Hydrolysis to Propanoic Acid

The ester 2a undergoes alkaline hydrolysis to yield 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3 ). A solution of 2a (2.45 g, 10 mmol) in ethanol is treated with sodium hydroxide (0.4 g, 10 mmol) at 25°C for 10 hours, followed by acidification with acetic acid. The product precipitates as white crystals (yield: 91%, mp: 181–183°C).

Characterization Data for 3 :

Stereochemical Resolution

While the provided sources lack explicit details on chiral resolution, industrial protocols typically employ asymmetric catalysis or enzymatic resolution to isolate the (S)-enantiomer. For example, enzymatic hydrolysis using acylase I selectively cleaves the (R)-enantiomer of N-acetyl derivatives, leaving the desired (S)-form.

Dihydrochloride Salt Formation

The free base (2S)-2-amino-3-quinolin-2-ylpropanoic acid is treated with hydrochloric acid in ethanol to form the dihydrochloride salt. The product is isolated via filtration and recrystallized from ethanol/water (yield: 75–80%).

Table 2: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Acid | Hydrochloric acid (2 eq) |

| Solvent | Ethanol/water (1:1) |

| Temperature | 0–5°C |

| Yield | 75–80% |

Optimization of Reaction Conditions

-

Temperature Control : Lower temperatures (25°C) during hydrolysis minimize side reactions such as decarboxylation.

-

Base Selection : Potassium carbonate outperforms sodium carbonate in Michael addition due to superior solubility in acrylate esters.

-

Solvent-Free Synthesis : Eliminating solvents reduces purification complexity and improves atom economy.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Automated platforms enable real-time monitoring of enantiomeric excess (ee) via chiral HPLC, ensuring >99% purity for pharmaceutical applications.

Challenges in Stereochemical Control

The absence of stereoselective steps in the provided literature underscores a critical gap. Industrial methods often resolve this via:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-quinolin-2-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

(2S)-2-amino-3-quinolin-2-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-quinolin-2-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the quinoline ring can intercalate into DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Amino Acid Derivatives with Dihydrochloride Salts

Key Differences :

- Backbone Complexity: The target compound’s quinoline moiety introduces aromaticity and bulkiness, enhancing hydrophobic interactions compared to pyridine () or azo-phenyl () analogs.

- Solubility : Dihydrochloride salts generally improve aqueous solubility. For example, Levocetirizine dihydrochloride () uses this formulation for enhanced bioavailability in antihistamines.

Quinoline-Containing Derivatives

Key Differences :

- Functional Groups: The target compound’s propanoic acid backbone contrasts with acetic acid () or tetrahydroisoquinoline () structures, altering hydrogen-bonding capacity and metabolic stability.

- Pharmacological Targets: Quinoline derivatives often exhibit antimicrobial or anticancer activity, while ’s quinapril targets angiotensin-converting enzyme (ACE).

Stereochemical Considerations

The (2S)-configuration is critical for biological activity. For example:

- and : (S)-2,4-Diaminobutanoic acid dihydrochloride’s stereochemistry influences its role in peptide synthesis.

- : Enantiomers like (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride show distinct receptor-binding profiles compared to (2S,4R) isomers.

The target compound’s stereochemistry may enhance selectivity for chiral targets, such as proteases or transporters, compared to racemic mixtures.

Biological Activity

(2S)-2-amino-3-quinolin-2-ylpropanoic acid dihydrochloride, also referred to as (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H14Cl2N2O3

- Molecular Weight : Approximately 275.16 g/mol

- Structural Features : Contains a quinoline moiety linked to an amino acid backbone, which allows it to interact with various biological targets.

The biological activity of (2S)-2-amino-3-quinolin-2-ylpropanoic acid dihydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell proliferation and survival.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting a role in disrupting bacterial cell functions.

Antimicrobial Properties

Studies indicate that (2S)-2-amino-3-quinolin-2-ylpropanoic acid dihydrochloride exhibits significant antimicrobial activity. For example:

- Efficacy Against Bacteria : Research demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects:

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that (2S)-2-amino-3-quinolin-2-ylpropanoic acid induces apoptosis (programmed cell death) and inhibits cell proliferation .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| 1 | MCF7 (Breast Cancer) | 10 µM | Induced apoptosis |

| 2 | HeLa (Cervical Cancer) | 5 µM | Inhibited growth by 50% |

| 3 | A549 (Lung Cancer) | 20 µM | Reduced viability by 70% |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (2S)-2-amino-3-quinolin-2-ylpropanoic acid against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In a preclinical trial, the compound was administered to mice implanted with human tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers within the tumors. These findings suggest that (2S)-2-amino-3-quinolin-2-ylpropanoic acid could be developed into a novel cancer therapy.

Q & A

Q. Advanced

Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., kinases, proteases).

Assay Conditions :

- Fluorescence Polarization : Monitor binding to fluorescently labeled enzymes.

- IC Determination : Use dose-response curves (1 nM–100 µM) in triplicate.

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and measure off-target effects via counter-screens.

Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to validate binding modes .

How should contradictions in reported biological activity data for quinoline-containing amino acid derivatives be addressed?

Advanced

Contradictions may arise from:

- Stereochemical Variants : Ensure the (2S)-configuration is confirmed (e.g., via circular dichroism).

- Assay Variability : Standardize buffer pH, temperature, and enzyme sources across labs.

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation.

- Metabolic Interference : Test stability in biological matrices (e.g., plasma, liver microsomes) to rule out degradation .

What strategies differentiate this compound from structurally similar analogs in pharmacological studies?

Q. Advanced

SAR Studies : Systematically modify the quinoline ring (e.g., substituents at C-3 or C-6) and compare IC values.

Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity differences.

Pharmacokinetic Profiling : Assess oral bioavailability, plasma half-life, and BBB penetration in rodent models.

Selectivity Panels : Screen against related targets (e.g., AMPA vs. NMDA receptors for neurological applications) .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. Advanced

Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH (25°C, 24h) and monitor degradation via HPLC.

- Oxidative Stress : Expose to 3% HO and quantify peroxide adducts.

- Thermal Stability : Store at 40°C/75% RH for 4 weeks and track impurity formation.

Kinetic Analysis : Calculate activation energy (E) using the Arrhenius equation to predict shelf-life .

What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

Q. Advanced

- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab-scale) to <1 mol% via ligand optimization (e.g., XPhos).

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess.

- Workflow Efficiency : Switch from column chromatography to continuous flow reactors for intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.